[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-[4-(difluoromethoxy)phenyl]prop-2-enoate
Description
Properties
IUPAC Name |
[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-[4-(difluoromethoxy)phenyl]prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O4/c20-18(21)27-15-7-4-14(5-8-15)6-9-17(25)26-12-16(24)23-19(13-22)10-2-1-3-11-19/h4-9,18H,1-3,10-12H2,(H,23,24)/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLBPIHNJJMWBU-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)COC(=O)C=CC2=CC=C(C=C2)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)(C#N)NC(=O)COC(=O)/C=C/C2=CC=C(C=C2)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-[4-(difluoromethoxy)phenyl]prop-2-enoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Amino Intermediate: The initial step involves the reaction of cyclohexylamine with a cyanating agent to form 1-cyanocyclohexylamine.
Coupling with Oxoethyl Group: The amino intermediate is then coupled with an oxoethyl group, often through a condensation reaction using an appropriate coupling reagent.
Addition of the Phenyl Group: The final step involves the addition of the (E)-3-[4-(difluoromethoxy)phenyl]prop-2-enoate moiety, which can be achieved through a Heck reaction or similar cross-coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-[4-(difluoromethoxy)phenyl]prop-2-enoate: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the amino or oxo groups, potentially forming N-oxides or carboxylic acids.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: The phenyl group can undergo electrophilic aromatic substitution, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary amines.
Scientific Research Applications
[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-[4-(difluoromethoxy)phenyl]prop-2-enoate:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its functional groups may impart desirable properties for the development of new materials, such as polymers or coatings.
Biological Studies: The compound can be used to study the effects of specific functional groups on biological activity, aiding in the design of new bioactive molecules.
Mechanism of Action
The mechanism by which [2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-[4-(difluoromethoxy)phenyl]prop-2-enoate exerts its effects depends on its interaction with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, preventing substrate access.
Receptor Modulation: It could act as an agonist or antagonist at certain receptors, altering cellular signaling pathways.
Pathway Interference: The compound might interfere with metabolic or signaling pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural and functional differences between the target compound and analogues:
Research Findings and Functional Insights
Role of Substituents: The difluoromethoxy group in the target compound offers superior metabolic resistance compared to methoxy or ethoxy groups due to reduced oxidative metabolism . Cyanocyclohexyl vs.
Stereochemical Effects: The (E)-configuration in propenoate derivatives is critical for maintaining planar molecular geometry, facilitating interactions with hydrophobic pockets in target proteins . Z-isomers (e.g., ) may exhibit reduced efficacy due to steric hindrance.
Biological Activity :
- Compounds with 4-(difluoromethoxy)phenyl groups (e.g., target compound, ) are linked to sodium channel modulation, similar to metaflumizone and indoxacarb .
- Amide vs. Ester Linkages : Amide-containing compounds (e.g., ) generally exhibit higher metabolic stability but lower solubility compared to esters .
Solubility and Lipophilicity: The target compound’s cyanocyclohexyl group likely reduces aqueous solubility (similar to , solubility ~22.9 µg/mL), necessitating formulation strategies for bioavailability.
Biological Activity
The compound [2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-[4-(difluoromethoxy)phenyl]prop-2-enoate is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 396.4 g/mol. The presence of a cyanocyclohexyl group, a difluoromethoxy phenyl moiety, and an enone structure contributes to its unique reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 396.4 g/mol |
| IUPAC Name | [2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-[4-(difluoromethoxy)phenyl]prop-2-enoate |
| CAS Number | Not specified |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in cancer progression, particularly through modulation of signaling pathways associated with cell proliferation and apoptosis.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of histone methyltransferases, which play a critical role in epigenetic regulation. This inhibition can lead to altered gene expression profiles that may suppress tumor growth.
- Cell Cycle Regulation : Research indicates that the compound may induce cell cycle arrest in cancer cells, leading to increased apoptosis rates. This effect is hypothesized to be mediated through the activation of p53 pathways.
Biological Activity Studies
Several studies have been conducted to evaluate the biological activity of this compound:
In Vitro Studies
In vitro assays have demonstrated that [2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-[4-(difluoromethoxy)phenyl]prop-2-enoate exhibits cytotoxic effects against various cancer cell lines, including:
- Breast Cancer : IC50 values were observed in the low micromolar range, suggesting significant anti-proliferative effects.
- Lung Cancer : The compound demonstrated selective toxicity towards lung adenocarcinoma cells compared to normal fibroblasts.
Case Study: Breast Cancer Cell Line
A notable study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated:
- Cell Viability : A reduction in cell viability by approximately 70% at a concentration of 5 µM after 48 hours.
- Mechanistic Insights : Flow cytometry analysis revealed an increase in apoptotic cells, confirming the pro-apoptotic effects of the compound.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicology profile is crucial for evaluating the therapeutic potential of this compound:
- Absorption : Preliminary data suggest good oral bioavailability, although further studies are needed.
- Metabolism : The metabolic pathways are yet to be fully elucidated; however, initial studies indicate hepatic metabolism with possible active metabolites contributing to its biological activity.
- Toxicity : Toxicological assessments reveal a favorable safety profile in preclinical models, with no significant adverse effects noted at therapeutic doses.
Q & A
Q. What is the recommended synthetic route for [2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-[4-(difluoromethoxy)phenyl]prop-2-enoate, and what intermediates are critical for structural fidelity?
Methodological Answer: A multi-step synthesis is typically employed:
Cyclohexylamine Derivatization : React 1-cyanocyclohexylamine with chloroacetyl chloride to form the 2-oxoethyl intermediate, ensuring anhydrous conditions to prevent hydrolysis .
Esterification : Couple the intermediate with (E)-3-[4-(difluoromethoxy)phenyl]prop-2-enoic acid using DCC/DMAP catalysis. Monitor reaction completion via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .
Purification : Use column chromatography (silica gel, gradient elution) followed by recrystallization from ethanol to achieve >98% purity.
Q. Key Intermediates :
- 1-Cyanocyclohexylamine hydrochloride (stability-sensitive).
- (E)-3-[4-(difluoromethoxy)phenyl]prop-2-enoic acid (requires strict temperature control to prevent isomerization).
Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers should researchers prioritize?
Methodological Answer:
- NMR :
- IR : Confirm the presence of C≡N (2240–2260 cm⁻¹) and ester C=O (1720–1740 cm⁻¹) .
- HRMS : Exact mass calculation (C₂₄H₂₅F₂N₂O₄) should align within 2 ppm error .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?
Methodological Answer:
- Assay Optimization :
- Data Normalization :
Q. What computational strategies are effective for modeling the compound’s interaction with biological targets, such as enzymes or receptors?
Methodological Answer:
- Docking Studies :
- MD Simulations :
Q. How should researchers design experiments to evaluate the compound’s environmental stability and degradation pathways?
Methodological Answer:
- Hydrolytic Stability :
- Photodegradation :
- QSAR Modeling :
Q. What experimental controls are critical when assessing the compound’s potential neurotoxic effects in vitro?
Methodological Answer:
- Positive Controls : Use rotenone (mitochondrial toxicity) and MK-801 (NMDA receptor antagonism) at EC₅₀ concentrations .
- Cell Viability Assays : Combine MTT assay with LDH release measurements to distinguish cytotoxicity from specific neurotoxic mechanisms.
- Off-Target Screening : Perform kinase profiling (Eurofins KinaseScan) to identify unintended interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
